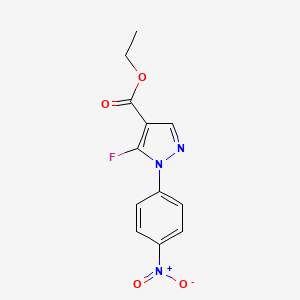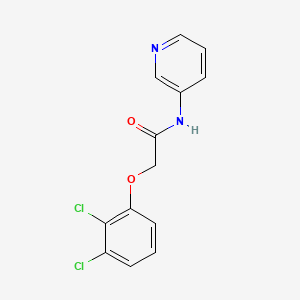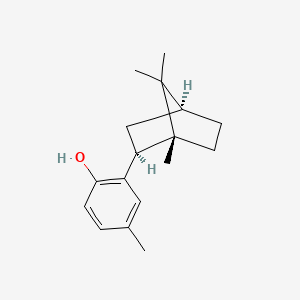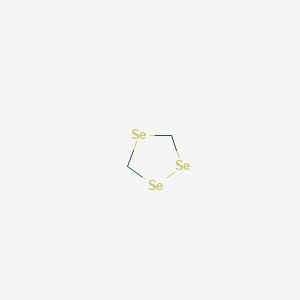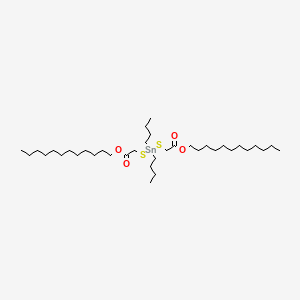
Dibutyltinbis(laurylmercapto acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyltinbis(laurylmercapto acetate) is an organotin compound with the chemical formula C36H72O4S2Sn. It is known for its use as a catalyst and stabilizer in various industrial applications. The compound is characterized by its yellowish coloration and sensitivity to air and heat .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyltinbis(laurylmercapto acetate) can be synthesized through the reaction of dibutyltin oxide with laurylmercapto acetic acid. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of dibutyltinbis(laurylmercapto acetate) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyltinbis(laurylmercapto acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and lauric acid.
Reduction: It can be reduced to form dibutyltin hydride.
Substitution: The laurylmercapto groups can be substituted with other thiol groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Thiol groups can be substituted using reagents like thiolates in the presence of a base.
Major Products Formed
Oxidation: Dibutyltin oxide and lauric acid.
Reduction: Dibutyltin hydride.
Substitution: Various organotin compounds with different thiol groups.
Applications De Recherche Scientifique
Dibutyltinbis(laurylmercapto acetate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of polyurethanes and other polymers.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is widely used as a stabilizer in the production of polyvinyl chloride (PVC) plastics and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of dibutyltinbis(laurylmercapto acetate) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst in coatings and adhesives.
Dibutyltin oxide: Used as a precursor in the synthesis of other organotin compounds.
Dibutyltin diacetate: Used in the production of polyurethanes and as a stabilizer in PVC
Uniqueness
Dibutyltinbis(laurylmercapto acetate) is unique due to its specific structure, which provides distinct catalytic and stabilizing properties. Its ability to act as both a catalyst and stabilizer makes it highly valuable in industrial applications, particularly in the production of durable and weather-resistant materials .
Propriétés
Numéro CAS |
20004-12-0 |
|---|---|
Formule moléculaire |
C36H72O4S2Sn |
Poids moléculaire |
751.8 g/mol |
Nom IUPAC |
dodecyl 2-[dibutyl-(2-dodecoxy-2-oxoethyl)sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C14H28O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;2*1-3-4-2;/h2*17H,2-13H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
QWXSPIOOSOTTAU-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
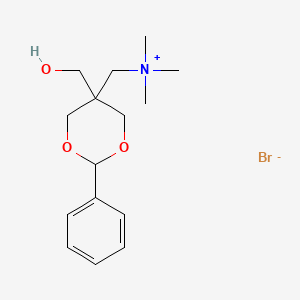
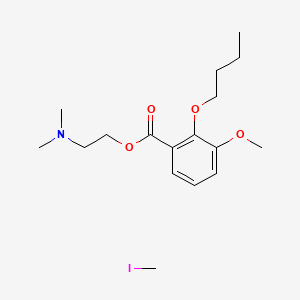

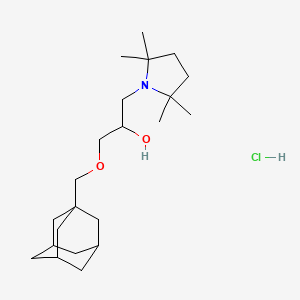
![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
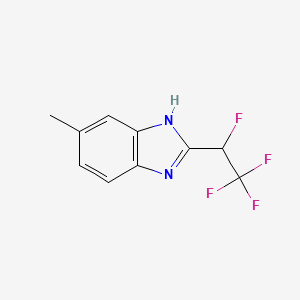
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
